2-Fluoro-4-(trifluoromethyl)benzoic acid
Overview
Description
The molecular properties (both steric as well as electronic) of 2-fluoro-4-(trifluoromethyl)benzoic acid has been studied using molecular orbital and empirical methods.
Scientific Research Applications
Metabolism Studies : 2-Fluoro-4-(trifluoromethyl)benzoic acid, along with other substituted benzoic acids, has been studied for its metabolism in rats using NMR spectroscopy. The research found that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds (Ghauri et al., 1992).
Directed Lithiation : Research on the directed lithiation of unprotected benzoic acids, including this compound, has provided insights into organic synthesis methodologies. This process allows for the ortho-substitution of benzoic acid derivatives, contributing to the development of new synthetic routes (Bennetau et al., 1995).
Functionalization of Aromatic Substrates : The compound has been mentioned in studies focusing on the exhaustive functionalization of aromatic and heterocyclic substrates. These methods are valuable for creating new building blocks in medicinal chemistry and pesticide development (Schlosser, 2005).
Synthesis of Pharmaceutical Agents : It has been used in the synthesis of androgen receptor antagonists, highlighting its role in the development of pharmaceuticals (Li Zhi-yu, 2012).
Environmental Degradation Studies : Studies on the photoassisted degradation of trifluoromethyl benzoic acid isomers, including this compound, in aqueous media provide insights into environmental chemistry and the challenges posed by persistent organic pollutants (Tsukamoto et al., 2019).
PET Imaging Research : Its derivatives have been synthesized for use in PET imaging, aiding in medical diagnostics and research (Wang et al., 2014).
Chiral Derivatizing Agent : A derivative of this compound has been used as a chiral derivatizing agent for determining the absolute configuration of α-chiral primary amines and secondary alcohols (Kriegelstein et al., 2019).
Gas Phase Measurements : The gas phase measurements of mono-fluoro-benzoic acids, including 2-Fluoro-benzoic acid, have been conducted using Fourier transform microwave spectrometry, which is crucial for understanding the physical properties of these molecules (Daly et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may cause skin and eye irritation, and may cause respiratory irritation. Personal protective equipment, including face protection, should be worn when handling this compound. It should be used in a well-ventilated area and contact with skin, eyes, and clothing should be avoided .
Mechanism of Action
Target of Action
Similar compounds such as 2-(trifluoromethyl)benzoic acid have been used to investigate the binding of ligands with chaperones papd and fimc .
Mode of Action
It’s known that the trifluoromethyl and fluoride groups introduced by this compound can improve the agonistic activity of g protein-coupled receptors .
Result of Action
It’s known that the compound can improve the agonistic activity of g protein-coupled receptors .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIYTBZXTFPSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333770 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115029-24-8 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115029-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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